6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoroquinoline with ethyl oxalyl chloride in the presence of a base, followed by hydrolysis to yield the desired product . The reaction is typically carried out under reflux conditions with an appropriate solvent such as dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline-3-carboxylic acid derivatives, while reduction with sodium borohydride can produce tetrahydroquinoline-3-carboxylic acid derivatives.
Scientific Research Applications
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound has similar structural features but includes a chlorine atom and a cyclopropyl group, which may result in different chemical and biological properties.
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds have a sulfonamide group, which can influence their activity and applications.
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15) |
InChI Key |
DBHRUOWCJVLYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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